molecular formula C11H22N2O2 B595382 (R)-tert-Butyl azepan-3-ylcarbamate CAS No. 1354351-56-6

(R)-tert-Butyl azepan-3-ylcarbamate

Cat. No. B595382
M. Wt: 214.309
InChI Key: NZEPWAXJSWYEDV-SECBINFHSA-N
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Description

“®-tert-Butyl azepan-3-ylcarbamate” is a chemical compound with the CAS Number: 1354351-56-6 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3R)-3-azepanylcarbamate .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl azepan-3-ylcarbamate” contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

“®-tert-Butyl azepan-3-ylcarbamate” is an off-white to yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Significance of Azepane Based Motifs

Azepane-based compounds, including derivatives like (R)-tert-Butyl azepan-3-ylcarbamate, have shown a variety of pharmacological properties, indicating a high degree of structural diversity beneficial for new therapeutic agent discovery. These compounds are part of more than 20 FDA-approved drugs used to treat various diseases. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. The review underscores the importance of structure-activity relationship (SAR) and molecular docking studies for future drug discovery, aiming for less toxic, cost-effective, and highly active azepane-containing analogs (Gao-Feng Zha et al., 2019).

Applications in Synthesis of N-Heterocycles via Sulfinimines

The use of chiral sulfinamides, including tert-butanesulfinamide, in the stereoselective synthesis of amines and their derivatives, highlights the crucial role of these compounds in asymmetric N-heterocycle synthesis. Tert-butanesulfinamide, in particular, offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are pivotal in many natural products and therapeutically relevant compounds, underlining the broad implications of (R)-tert-Butyl azepan-3-ylcarbamate in medicinal chemistry and drug development (R. Philip et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

In the realm of chiral compound synthesis, (R)-tert-Butyl azepan-3-ylcarbamate derivatives can play a significant role in catalytic non-enzymatic kinetic resolution (KR) processes. These processes, leveraging chiral catalysts for asymmetric reactions, are crucial for obtaining enantiopure compounds with high enantioselectivity and yield. The development and application of such catalytic processes underscore the compound's potential in facilitating efficient and selective synthesis of chiral pharmaceuticals (H. Pellissier, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements associated with it are P261, P280, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-[(3R)-azepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPWAXJSWYEDV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716763
Record name tert-Butyl (3R)-azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl azepan-3-ylcarbamate

CAS RN

1354351-56-6
Record name tert-Butyl (3R)-azepan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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